molecular formula C18H24ClNO2 B6525305 5,7-dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride CAS No. 1177130-83-4

5,7-dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

Cat. No.: B6525305
CAS No.: 1177130-83-4
M. Wt: 321.8 g/mol
InChI Key: CEFUUOWAFVPQFG-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 5 and 5. The 4-position features a (2-methylpiperidin-1-yl)methyl group, and the compound is stabilized as a hydrochloride salt. Coumarins are well-known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties .

Properties

IUPAC Name

5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-12-8-13(2)18-15(10-17(20)21-16(18)9-12)11-19-7-5-4-6-14(19)3;/h8-10,14H,4-7,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFUUOWAFVPQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=CC(=CC(=C23)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

5,7-Dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromenones, characterized by a chromene backbone with various substituents. Its structure can be represented as:

C17H22ClN1O3\text{C}_{17}\text{H}_{22}\text{ClN}_{1}\text{O}_{3}

This molecular configuration contributes to its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

1. ERK5 Inhibition

Recent studies have indicated that related compounds exhibit inhibitory activity against the extracellular signal-regulated kinase 5 (ERK5) pathway. Inhibition of this pathway has implications for cancer treatment, as it is involved in cell proliferation and survival. For instance, derivatives with similar structures have shown potent ERK5 inhibitory action, which could be extrapolated to this compound .

2. Antifungal Activity

Research has demonstrated that compounds featuring the piperidine moiety possess notable antifungal properties. A related compound demonstrated significant antifungal activity against Aspergillus flavus, indicating potential applications in treating fungal infections . The presence of the methylpiperidine group in our compound may enhance its antifungal efficacy.

1. Antitumor Activity

The compound's structural analogs have been evaluated for antitumor properties. Studies suggest that chromenone derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest mechanisms. Specifically, compounds with similar scaffolds have shown promise against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

2. Neuroprotective Effects

Preliminary research indicates that compounds targeting metabotropic glutamate receptors (mGluRs) may offer neuroprotective benefits. The modulation of mGluR5 has been associated with potential therapeutic effects in neurodegenerative diseases . Given the structural similarities, it is plausible that this compound could exhibit similar neuroprotective properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a series of chromenone derivatives in vitro. The results showed that certain derivatives induced significant cytotoxic effects on tumor cell lines, leading to increased apoptosis rates. The study highlighted that modifications on the chromenone scaffold could enhance biological activity .

Case Study 2: Antifungal Efficacy

In a comparative analysis of antifungal compounds, one derivative exhibited strong activity against Candida albicans and Aspergillus niger. The study concluded that structural features such as the piperidine ring were crucial for enhancing antifungal potency .

Research Findings Summary Table

Activity Target Effect Reference
ERK5 InhibitionCancer cellsReduced proliferation
Antifungal ActivityAspergillus flavusInhibition of fungal growth
Antitumor ActivityMCF-7 and MDA-MB-231Induced apoptosis
NeuroprotectionmGluR5Potential therapeutic effects

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies :
    • The compound has been investigated for its effects on the central nervous system (CNS). Research indicates that it may act as a selective modulator of opioid receptors, particularly the kappa-opioid receptor (KOR). This receptor is implicated in pain modulation, mood regulation, and addiction pathways .
    • A study highlighted its potential as a therapeutic agent for managing conditions such as depression and anxiety by modulating KOR activity, which could lead to fewer side effects compared to traditional opioids .
  • Cancer Research :
    • Preliminary studies have suggested that derivatives of chromenone compounds exhibit anti-cancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor proliferation. Specific focus on chromenone derivatives has shown promise in treating various cancers, including breast and prostate cancers .
    • Case studies involving similar compounds have demonstrated their efficacy in targeting cancer cell lines and reducing tumor growth in vivo models .
  • Neuroprotective Effects :
    • There is emerging evidence that this compound may possess neuroprotective properties. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Opioid Modulation :
    • A study conducted on a series of tetrahydroisoquinoline derivatives, including 5,7-dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride, demonstrated significant binding affinity to KORs. This suggests potential for developing new analgesics with reduced addiction risk compared to conventional opioids .
  • Anticancer Activity :
    • In vitro studies have shown that related chromenone compounds can inhibit the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and promoting apoptosis. These findings support further exploration of this compound in cancer therapy .
  • Neuroprotection :
    • Experimental models assessing neuroprotective effects revealed that treatment with chromenone derivatives led to decreased neuronal cell death in models of oxidative stress. This positions the compound as a candidate for further investigation into its protective mechanisms against neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Variations on the Chromen-2-one Core

The coumarin scaffold is highly tunable, with substituents influencing solubility, bioavailability, and target affinity. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Core Substituents Key Structural Features Reference
5,7-Dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride C₁₉H₂₄ClNO₂ 349.86 g/mol 5,7-dimethyl; 4-(2-methylpiperidinyl) Hydrophobic methyl groups enhance membrane permeability; piperidine moiety may influence CNS targeting.
5,7-Dimethoxy-2H-chromen-2-one C₁₁H₁₀O₄ 206.20 g/mol 5,7-dimethoxy Methoxy groups increase polarity, potentially improving aqueous solubility.
7-[(1-Benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one C₂₅H₂₇NO₃ 389.49 g/mol 3,4-dimethyl; 7-(benzylpiperidinyl) Bulky benzylpiperidine group may reduce BBB penetration but enhance MAO-B/AChE dual inhibition.
5,7-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (Y041-3856) C₁₇H₂₂N₂O₂ 286.37 g/mol 5,7-dimethyl; 4-(4-methylpiperazinyl) Piperazine ring introduces basicity and hydrogen-bonding potential, altering pharmacokinetics.

Key Observations :

  • Methyl vs. Methoxy Groups : Methyl groups (e.g., in the target compound) favor lipophilicity, aiding blood-brain barrier (BBB) penetration, whereas methoxy groups (e.g., 5,7-dimethoxy analog) enhance solubility but may limit CNS activity .
  • Piperidine vs.
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity (LogP) : The target compound’s methyl groups and piperidine moiety likely result in a higher LogP (~3.5 estimated) compared to the more polar 5,7-dimethoxy analog (LogP ~2.1). This favors CNS penetration but may reduce systemic solubility.
  • Metabolic Stability : Piperidine-containing compounds generally exhibit slower hepatic metabolism than piperazine derivatives due to reduced susceptibility to oxidative dealkylation .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:
The synthesis typically involves constructing the coumarin core via Pechmann condensation, followed by alkylation of the 4-position with a 2-methylpiperidine derivative. Key steps include:

  • Coumarin formation : Reacting resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or HCl) .
  • Piperidine functionalization : Introducing the (2-methylpiperidin-1-yl)methyl group via Mannich reaction or nucleophilic substitution, using formaldehyde and 2-methylpiperidine.
  • Hydrochloride salt formation : Treating the free base with HCl in ethanol or acetone .
    Critical Consideration : Monitor reaction intermediates via TLC or HPLC to avoid over-alkylation.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at positions 5/7, piperidinyl-CH₂ at position 4) .
    • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₅ClNO₂⁺).
  • X-ray Crystallography :
    • Use SHELXL for refinement, employing restraints for disordered piperidine moieties .
    • Visualize thermal ellipsoids with ORTEP-3 to assess bond-length/bond-angle anomalies .

Advanced: How to resolve crystallographic data contradictions, such as twinning or disorder?

Methodological Answer:

  • Twinning : Use the TWIN command in SHELXL with a HKLF 5 format to refine twin laws (e.g., two-fold rotation) .
  • Disordered Groups : Apply SIMU and DELU restraints to piperidine rings, and refine occupancy ratios for split positions.
  • Validation : Cross-check with PLATON ’s ADDSYM to detect missed symmetry operations .

Advanced: How to identify and quantify impurities in synthesized batches?

Methodological Answer:
Impurity Profiling :

Impurity TypeCAS ExampleAnalytical Method
Unreacted coumarin precursor1286265-79-9*HPLC (C18, 0.1% TFA/ACN)
N-Methylpiperidine byproducts1219960-54-9GC-MS (DB-5 column)
Degradation products73978-41-3Stability-indicating HPLC

*Reference standards from pharmacopeial guidelines (e.g., EP/USP) ensure accurate quantification .

Advanced: What experimental designs optimize stability studies under varying pH/temperature?

Methodological Answer:

  • Stress Testing :
    • Thermal Stability : Heat samples at 40–80°C for 1–4 weeks; analyze via DSC/TGA .
    • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation by LC-MS.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
  • Spill Management : Neutralize acid spills with sodium bicarbonate; dispose via licensed waste services .

Advanced: How to design SAR studies for this compound’s bioactivity?

Methodological Answer:

  • Structural Modifications :
    • Vary substituents (e.g., replace 5,7-dimethyl with methoxy/hydroxyl groups) .
    • Compare piperidine analogs (e.g., 2-methyl vs. 3-methyl substitution).
  • Assays :
    • In vitro : Screen against target enzymes (e.g., kinases) using fluorescence polarization.
    • Molecular Docking : Use AutoDock Vina to predict binding modes to active sites.

Advanced: How to address low solubility in aqueous buffers for pharmacological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes.
  • pH Adjustment : Prepare hydrochloride salt solutions in PBS (pH 7.4) to enhance ionization.
  • Surfactants : Test polysorbate-80 or Cremophor EL at 0.01–0.1% w/v .

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